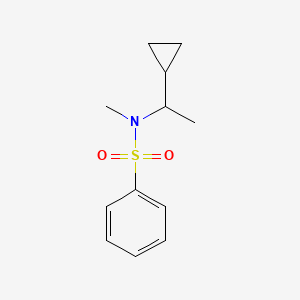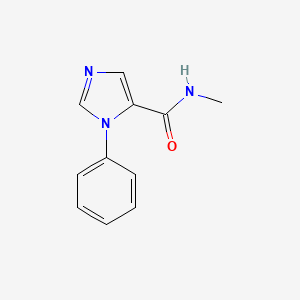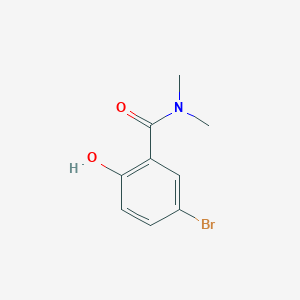![molecular formula C10H12BrNOS B7509786 N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)
N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide, also known as BrCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BrCB is a cyclobutane-based compound that contains a thiophene ring and a bromine atom.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide is not fully understood, but it is believed to act through multiple pathways. It has been suggested that N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide may inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It may also modulate the activity of ion channels and receptors in the nervous system, leading to its potential as a neuroprotective agent.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide has been found to have both biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, which may be attributed to its ability to inhibit the production of inflammatory mediators. N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide has also been found to induce apoptosis in cancer cells, which may be due to its ability to modulate various signaling pathways involved in cell survival and death.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide in lab experiments is its relatively simple synthesis method. Additionally, N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide has shown potent biological activity in various scientific research applications, making it a promising compound for further investigation. However, one limitation of using N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide research. One area of interest is its potential as a neuroprotective agent for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation into the mechanism of action of N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide may lead to the development of more potent and selective compounds. Finally, the potential toxicity of N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide needs to be further evaluated to determine its safety for use in humans.
Synthesis Methods
The synthesis of N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide involves the reaction of 5-bromothiophene-3-carboxaldehyde with cyclobutanecarboxylic acid in the presence of a suitable base such as triethylamine. The resulting N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide compound is purified through column chromatography and characterized using various spectroscopic techniques such as NMR and IR.
Scientific Research Applications
N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide has shown promising results in various scientific research applications, particularly in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties in animal models. Additionally, N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide has shown potential as an anticancer agent by inducing apoptosis in cancer cells. It has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c11-9-4-7(6-14-9)5-12-10(13)8-2-1-3-8/h4,6,8H,1-3,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOBHWVTMUMEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)

![2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7509734.png)



![[4-[(3-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7509775.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone](/img/structure/B7509778.png)

![2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509797.png)
![2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7509804.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)